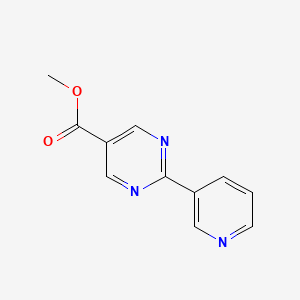
2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester
概要
説明
“2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . A simple and convenient method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters has been reported . In this approach, the sodium salt of 3,3-dimethoxy-2 is used .Molecular Structure Analysis
The molecular structure of “2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester” can be viewed using Java or Javascript .Chemical Reactions Analysis
Pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .科学的研究の応用
Synthesis and Characterization
- Chemical Synthesis and Structural Analysis : The synthesis and characterization of pyridine and pyrimidine derivatives have been a significant focus, demonstrating the versatility of these compounds in forming various structural frameworks. For example, pyrazole derivatives have been synthesized and analyzed using NMR, IR spectroscopy, and X-ray diffraction, highlighting their stability and potential for further modification (Shen et al., 2012). Similarly, studies on thiazolopyrimidines have provided insights into their conformational features and intermolecular interactions, which are essential for their application in material science and drug design (Nagarajaiah & Begum, 2014).
Supramolecular Chemistry and Sensor Development
- Supramolecular Aggregation and Sensing Applications : Research on cyclometalated Ir(III) complexes incorporating pyridine and pyrimidine derivatives as ligands has shown their potential in developing pH-activatable sensors, which can be used for environmental monitoring and in diagnostic applications (Paziresh et al., 2022).
Antimicrobial Activity
- Antimicrobial Properties : Some pyridine-bridged compounds have been synthesized and tested for their bactericidal and fungicidal activities, suggesting their use as potential antimicrobial agents. This line of research opens avenues for developing new therapeutic agents based on pyridine and pyrimidine scaffolds (Al-Omar & Amr, 2010).
Organic Synthesis and Drug Development
- Organic Synthesis and Drug Design : The ability to manipulate pyridine and pyrimidine derivatives through various synthetic routes, such as direct metalation or through Combes-type reactions, has been pivotal in creating libraries of compounds with potential applications in drug development and organic materials (Bentabed-Ababsa et al., 2010; Volochnyuk et al., 2010).
将来の方向性
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
methyl 2-pyridin-3-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)9-6-13-10(14-7-9)8-3-2-4-12-5-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXBGOZMKGEWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

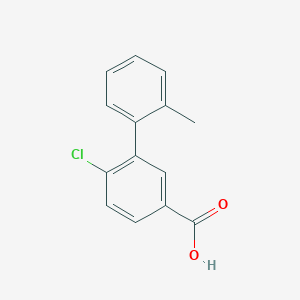
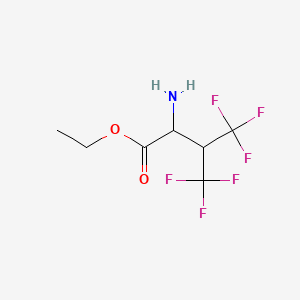
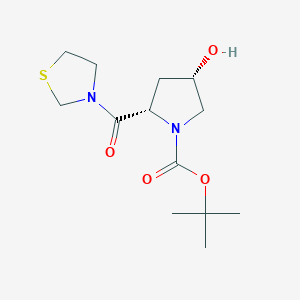
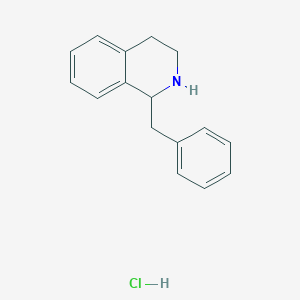
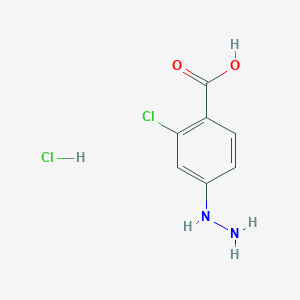
![3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol](/img/structure/B1454731.png)
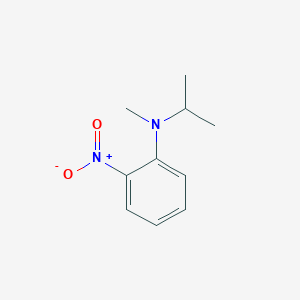
![2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1454734.png)
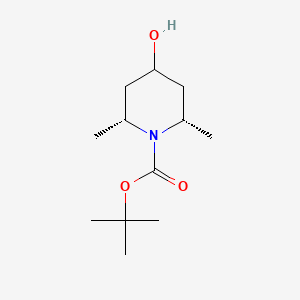
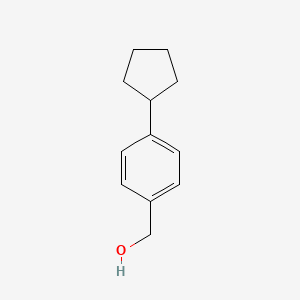
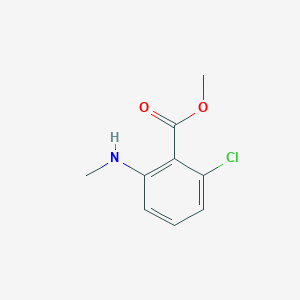
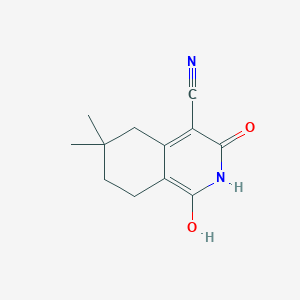
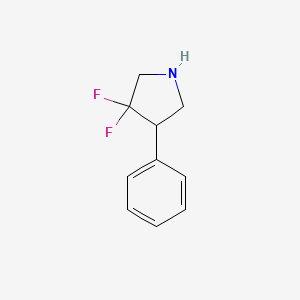
![4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1454742.png)